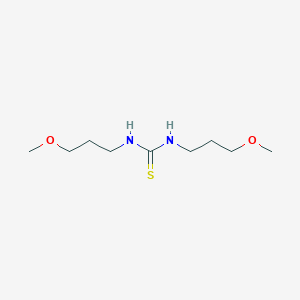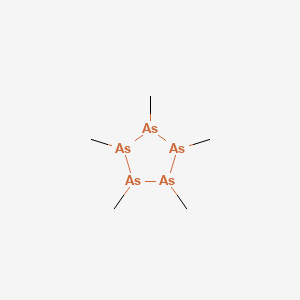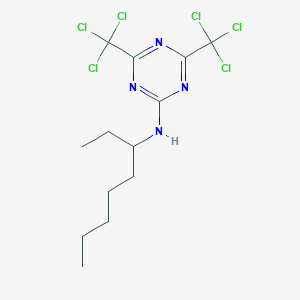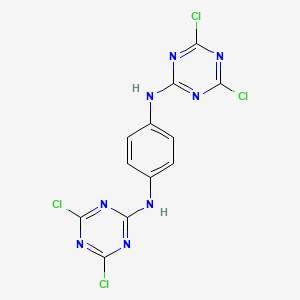
N,N'-Bis(3-methoxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-methoxypropyl)thiourea is an organosulfur compound with the chemical formula C9H20N2O2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methoxypropyl)thiourea typically involves the reaction of 3-methoxypropylamine with thiophosgene or isothiocyanates. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
3-methoxypropylamine+thiophosgene→N,N’-Bis(3-methoxypropyl)thiourea
Alternatively, the compound can be synthesized by reacting 3-methoxypropylamine with carbon disulfide and an alkylating agent in the presence of a base.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-methoxypropyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-methoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles such as amines, alcohols, and thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted thioureas.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-methoxypropyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-methoxypropyl)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This compound can act as a chelating agent, binding to metal ions through its sulfur and nitrogen atoms. The formation of these complexes can influence various biochemical pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(3-phenylpropyl)thiourea
- N,N’-Bis(3-chloropropyl)thiourea
- N,N’-Bis(3-ethylpropyl)thiourea
Uniqueness
N,N’-Bis(3-methoxypropyl)thiourea is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and influence its reactivity. The methoxy groups also contribute to the compound’s ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
18864-60-3 |
|---|---|
Molekularformel |
C9H20N2O2S |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
1,3-bis(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C9H20N2O2S/c1-12-7-3-5-10-9(14)11-6-4-8-13-2/h3-8H2,1-2H3,(H2,10,11,14) |
InChI-Schlüssel |
ICISVVIPEQOSIN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC(=S)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)


![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)

![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)

